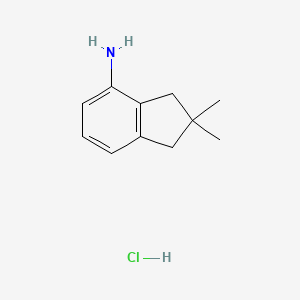

2,2-Dimethyl-1,3-dihydroinden-4-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

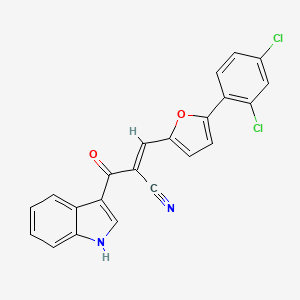

2,2-Dimethyl-1,3-dihydroinden-4-amine; hydrochloride, also known as DMIA hydrochloride, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. DMIA hydrochloride has been shown to have a significant impact on the biochemical and physiological effects of dopamine, making it a valuable tool for studying the role of dopamine in various neurological and psychiatric disorders.

Scientific Research Applications

Heterogeneous Complexes of Nickel MCM-41 with β-diimine Ligands

This research focuses on the synthesis of β-diimine ligands combined with alkoxysilane groups and anchored to a mesoporous MCM-41 support for use in ethylene and propylene oligomerization. The study compares the results of homogeneous and heterogeneous systems, showcasing the role of such complexes in catalysis and materials science. The synthesized complexes were characterized using various techniques, such as NMR, XRD, and thermogravimetric analysis, confirming their potential applications in industrial chemistry and material engineering (Rossetto et al., 2015).

Development of a Novel Chiral Palladacycle

This study introduced a novel amine ligand synthesized from 1-(2,5-dichlorophenyl)ethanone and its use in asymmetric hydrophosphination reactions. The research highlights the synthesis of a racemic dimeric complex, its resolution through the formation of (S)-prolinato derivatives, and the application of the resulting enantiomerically pure palladacycle in promoting asymmetric reactions. The findings demonstrate the utility of such chiral complexes in the synthesis of asymmetric molecules, which is crucial in pharmaceutical research and development (Yap et al., 2014).

Iron-catalyzed Reduction of Amides to Amines

This research provides a cost-efficient and environmentally friendly method for the reduction of amides to amines using iron catalysis. Highlighting the importance of developing sustainable and accessible catalytic methods for the synthesis of amines, this study contributes to the broader field of green chemistry and pharmaceutical manufacturing, where amines are foundational components (Zhou et al., 2009).

Properties

IUPAC Name |

2,2-dimethyl-1,3-dihydroinden-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-11(2)6-8-4-3-5-10(12)9(8)7-11;/h3-5H,6-7,12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVFLKDTXSJRIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C1)C(=CC=C2)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenoxypropanamide](/img/structure/B2852870.png)

![1-[1-(Oxan-4-yl)azetidin-3-yl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2852876.png)

![2-(3-{[(3-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B2852877.png)

![3-{4-[(2-Fluorophenyl)methylidene]piperidine-1-carbonyl}-2-(methylsulfanyl)pyridine](/img/structure/B2852879.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2852883.png)

![N-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2852887.png)

![N-(2,4-dimethylphenyl)-2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2852889.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2852893.png)